molecular formula C29H24N2O4 B11044496 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline

Cat. No.: B11044496
M. Wt: 464.5 g/mol
InChI Key: ZIYRLDJXJKNYDX-UHFFFAOYSA-N
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Description

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is a complex organic compound that features a benzodioxole moiety and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole ring through a condensation reaction between catechol and methylene chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium or copper complexes. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, dihydroquinazolines, and substituted benzodioxole compounds. These products can exhibit different chemical and physical properties, making them useful for further applications .

Scientific Research Applications

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-3,4-dihydroquinazoline is unique due to its combination of a benzodioxole moiety and a dihydroquinazoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C29H24N2O4

Molecular Weight

464.5 g/mol

IUPAC Name

2-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4,4-diphenyl-1H-quinazoline

InChI

InChI=1S/C29H24N2O4/c1-32-24-17-21(25(33-2)27-26(24)34-18-35-27)28-30-23-16-10-9-15-22(23)29(31-28,19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17H,18H2,1-2H3,(H,30,31)

InChI Key

ZIYRLDJXJKNYDX-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C3=NC(C4=CC=CC=C4N3)(C5=CC=CC=C5)C6=CC=CC=C6)OC)OCO2

Origin of Product

United States

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